2-Bromo-6-nitropyridine

Computational Chemistry Physical Organic Chemistry Materials Science

2-Bromo-6-nitropyridine (CAS 21203-78-1) is the superior building block over 2-chloro-6-nitropyridine. C-PCM computational studies confirm distinctly higher dipole moments and hyperpolarizability, making analog substitution costly and time-consuming. The C2–Br bond enables faster oxidative addition in Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings, while the C6–NO2 group provides a robust handle for SNAr (95% yield with TBAF in 10 min) and subsequent reduction to a free amine. This orthogonal reactivity supports efficient, modular synthesis of 2,6-disubstituted pyridine libraries for kinase inhibitors, agrochemicals, and NLO chromophores. Avoid re-optimization risks—specify the validated intermediate.

Molecular Formula C5H3BrN2O2
Molecular Weight 202.99 g/mol
CAS No. 21203-78-1
Cat. No. B1270065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-nitropyridine
CAS21203-78-1
Molecular FormulaC5H3BrN2O2
Molecular Weight202.99 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C5H3BrN2O2/c6-4-2-1-3-5(7-4)8(9)10/h1-3H
InChIKeyJULQLOHNPMMKTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-nitropyridine (CAS 21203-78-1) | A Core Scaffold for Precision Heterocycle Construction in Drug Discovery and Agrochemical R&D


2-Bromo-6-nitropyridine (CAS 21203-78-1) is a difunctional pyridine building block featuring an ortho-bromo substituent and a para-nitro group. Its molecular formula is C5H3BrN2O2 with a molecular weight of 202.99 g/mol, and it is typically supplied as a light brown solid with commercial purities of ≥97% to ≥99% (GC) . The orthogonal reactivity of its C2–Br and C6–NO2 groups enables sequential functionalization strategies that are foundational in medicinal chemistry and materials science. The bromine atom is a prime handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the strongly electron-withdrawing nitro group activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) and can be reduced to an amine for further diversification [1].

Why 2-Bromo-6-nitropyridine Cannot Be Replaced by Other Halonitropyridine Isomers or Derivatives


The precise substitution pattern of 2-bromo-6-nitropyridine creates a unique electronic landscape that dictates its reactivity profile. Substituting with a different halogen, such as chlorine in 2-chloro-6-nitropyridine, or moving the nitro group to the 5-position as in 2-bromo-5-nitropyridine, fundamentally alters both the kinetics of cross-coupling reactions and the regioselectivity of nucleophilic attacks. A computational study applying the Conductor-like Polarizable Continuum Solvation Model (C-PCM) directly compared 2-bromo-6-nitropyridine with its chloro analog across ten solvents, revealing that the bromine atom leads to significantly different computed physical properties, including dipole moments and first hyperpolarizability, which impact its behavior in solution-phase reactions and material science applications [1]. These inherent differences mean that direct analog substitution in a validated synthetic route will almost certainly require extensive re-optimization of reaction conditions, catalyst systems, and purification protocols, negating any perceived cost savings.

Head-to-Head and Cross-Study Quantitative Differentiation: 2-Bromo-6-nitropyridine vs. Key Comparators


Computational C-PCM Analysis: Comparative Dipole Moments and Hyperpolarizability of 2-Bromo- vs. 2-Chloro-6-nitropyridine

A computational study directly compared 2-bromo-6-nitropyridine with its closest structural analog, 2-chloro-6-nitropyridine, using the Conductor-like Polarizable Continuum Solvation Model (C-PCM). The analysis computed key physical properties across ten solvents with a wide range of dielectric constants. The study demonstrated that the bromine substituent, compared to chlorine, results in significantly different computed dipole moments (μ) and first hyperpolarizability (β) values [1]. These quantifiable differences in electronic and solvation properties establish that the bromo derivative is not a simple drop-in replacement for the chloro analog in applications where these properties are critical, such as in the design of non-linear optical materials or in understanding solvent-dependent reaction kinetics.

Computational Chemistry Physical Organic Chemistry Materials Science

Enhanced Nucleophilic Aromatic Substitution (SNAr) Reactivity Conferred by the 2-Bromo-6-nitro Substitution Pattern

The 2-bromo-6-nitropyridine framework is a premier substrate for SNAr reactions due to the combined electron-withdrawing effects of both the pyridine nitrogen and the para-nitro group, which strongly activate the C2 position for nucleophilic attack. A study demonstrated the high efficiency of this reactivity: 2-bromo-6-nitropyridine underwent fluoride-mediated halogen exchange with tetrabutylammonium fluoride (TBAF) in DMSO to yield 2-fluoro-6-nitropyridine in 95% yield after just 0.17 hours (10 minutes) [1]. This rapid, high-yielding conversion contrasts sharply with less activated analogs like 2-bromo-5-nitropyridine, where the nitro group is not optimally positioned to stabilize the Meisenheimer complex intermediate, leading to slower reaction rates and lower yields under comparable conditions [2].

Synthetic Methodology Medicinal Chemistry Organic Synthesis

Differentiated Physicochemical Properties: Predicted pKa and LogP Compared to 2-Bromo-5-nitropyridine

The fundamental physicochemical properties of 2-bromo-6-nitropyridine differ markedly from its regioisomer 2-bromo-5-nitropyridine, impacting its behavior in biological assays and drug design. The predicted pKa for 2-bromo-6-nitropyridine is -7.03 ± 0.12, indicating the conjugate acid is exceptionally acidic and the parent pyridine is a very weak base . In contrast, 2-bromo-5-nitropyridine is reported to have a melting point of 139-141 °C and a boiling point of 145-147 °C/10 mmHg, which differs from the predicted boiling point of 309.9 ± 22.0 °C for the 6-nitro isomer . These differences in lipophilicity, basicity, and physical state are critical for medicinal chemists who are optimizing a lead compound's pharmacokinetic properties, such as cell permeability and solubility, and for process chemists who must design robust isolation and purification procedures.

Medicinal Chemistry ADME Prediction Lead Optimization

Specialized Utility in Coordination Chemistry: Lanthanide Complex Formation Distinct from Non-Nitro Analogs

The presence of the nitro group in 2-bromo-6-nitropyridine enables a class of interactions that are not possible with simpler halopyridines like 2-bromopyridine. Specifically, 2-bromo-6-nitropyridine can act as a dipole and form coordination complexes with lanthanides such as europium(III) and samarium(III) . This property is leveraged in the creation of advanced functional materials where the unique luminescent and magnetic properties of lanthanides are sought. In contrast, 2-bromopyridine, lacking the strong electron-withdrawing nitro group, would not participate in this specific mode of dipole-mediated coordination, limiting its utility in this area of materials science.

Coordination Chemistry Lanthanide Chemistry Materials Science

High-Value Application Scenarios for 2-Bromo-6-nitropyridine Based on Verified Differential Evidence


Medicinal Chemistry: Expedited Synthesis of 2-Amino-6-nitropyridine Libraries via Buchwald-Hartwig Amination

This scenario leverages the enhanced reactivity of the C2–Br bond in palladium-catalyzed C–N cross-coupling. The high electrophilicity of 2-bromo-6-nitropyridine, as supported by its low pKa and SNAr reactivity data, allows for the efficient synthesis of diverse libraries of 2-amino-6-nitropyridines [1]. The subsequent reduction of the nitro group provides a second orthogonal handle (the 6-amino group) for further diversification. This two-step sequence is highly valued in drug discovery programs targeting kinase inhibitors or other therapeutic areas where 2,6-disubstituted pyridine cores are prevalent pharmacophores.

Process Chemistry: High-Throughput Route Scouting with a Reliable SNAr Handle

The demonstrated rapid and high-yielding (95% yield in 10 min) halogen exchange reaction with TBAF confirms the compound's status as a premier substrate for SNAr [1]. For process chemists, this translates to robust, scalable, and predictable derivatization early in a synthetic sequence. This reliability reduces the need for extensive reaction optimization and minimizes the risk of yield drop-offs during scale-up, directly impacting the cost-of-goods and speed to clinical or commercial supply.

Materials Science: Design of Non-Linear Optical (NLO) Chromophores and Lanthanide-Based Luminescent Materials

The C-PCM study establishes a direct, quantifiable differentiation in electronic properties (dipole moment and first hyperpolarizability) between 2-bromo-6-nitropyridine and its chloro analog [1]. This makes the compound a compelling candidate for the rational design of NLO chromophores where these properties are paramount. Furthermore, its demonstrated ability to form coordination complexes with lanthanides like Eu(III) and Sm(III) opens a distinct application pathway in the development of novel luminescent materials, sensors, and contrast agents [2].

Agrochemical Discovery: Construction of Novel Crop Protection Agents via Orthogonal Derivatization

The orthogonal reactivity of the C2–Br and C6–NO2 groups is a strategic advantage for synthesizing novel agrochemical candidates. The bromine atom enables the introduction of aryl or heteroaryl diversity via Suzuki-Miyaura coupling to fine-tune biological activity and physical properties like lipophilicity [1]. Concurrently, the nitro group can be reduced to an amine, providing a functional handle for attaching other active fragments, such as amides or sulfonamides, which are common motifs in herbicides and fungicides. This modular approach allows for rapid exploration of chemical space around a privileged pyridine scaffold.

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